(R)-N-(2-(7-((2-Chloro-4-nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)amino)-2-(4-(2-chloroacetamido)butyl)-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)ethyl)propionamide
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Overview
Description
®-N-(2-(7-((2-Chloro-4-nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)amino)-2-(4-(2-chloroacetamido)butyl)-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)ethyl)propionamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including chloro, nitro, and amide groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2-(7-((2-Chloro-4-nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)amino)-2-(4-(2-chloroacetamido)butyl)-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)ethyl)propionamide typically involves multiple steps, including the formation of the benzo[b][1,4]oxazine core, the introduction of the chloro and nitro groups, and the attachment of the tetrahydro-2H-pyran-4-yl and propionamide moieties. Each step requires specific reagents and conditions, such as the use of chlorinating agents, nitrating agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-N-(2-(7-((2-Chloro-4-nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)amino)-2-(4-(2-chloroacetamido)butyl)-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)ethyl)propionamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The chloro group can be substituted with other nucleophiles.
Substitution: The amide group can participate in nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents such as hydrogen gas with a palladium catalyst, nucleophiles such as amines or thiols, and oxidizing agents such as potassium permanganate. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-N-(2-(7-((2-Chloro-4-nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)amino)-2-(4-(2-chloroacetamido)butyl)-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)ethyl)propionamide can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biology, this compound may be studied for its potential biological activity, such as its ability to interact with specific enzymes or receptors. Its structural features suggest it could be a candidate for drug development or as a biochemical probe.
Medicine
In medicine, ®-N-(2-(7-((2-Chloro-4-nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)amino)-2-(4-(2-chloroacetamido)butyl)-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)ethyl)propionamide could be explored for therapeutic applications, such as targeting specific disease pathways or serving as a lead compound for drug discovery.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-N-(2-(7-((2-Chloro-4-nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)amino)-2-(4-(2-chloroacetamido)butyl)-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)ethyl)propionamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these interactions and their effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-N-(2-(7-((2-Chloro-4-nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)amino)-2-(4-(2-chloroacetamido)butyl)-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)ethyl)propionamide include other benzo[b][1,4]oxazine derivatives, as well as compounds with similar functional groups, such as chloro, nitro, and amide groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds. This could make it a valuable target for further research and development.
Properties
Molecular Formula |
C30H37Cl2N5O8 |
---|---|
Molecular Weight |
666.5 g/mol |
IUPAC Name |
N-[2-[(2R)-2-[4-[(2-chloroacetyl)amino]butyl]-7-[2-chloro-4-nitro-5-(oxan-4-yloxy)anilino]-3-oxo-1,4-benzoxazin-4-yl]ethyl]propanamide |
InChI |
InChI=1S/C30H37Cl2N5O8/c1-2-28(38)34-11-12-36-23-7-6-19(15-26(23)45-25(30(36)40)5-3-4-10-33-29(39)18-31)35-22-17-27(24(37(41)42)16-21(22)32)44-20-8-13-43-14-9-20/h6-7,15-17,20,25,35H,2-5,8-14,18H2,1H3,(H,33,39)(H,34,38)/t25-/m1/s1 |
InChI Key |
QQSHEMQKLUMPQB-RUZDIDTESA-N |
Isomeric SMILES |
CCC(=O)NCCN1C2=C(C=C(C=C2)NC3=CC(=C(C=C3Cl)[N+](=O)[O-])OC4CCOCC4)O[C@@H](C1=O)CCCCNC(=O)CCl |
Canonical SMILES |
CCC(=O)NCCN1C2=C(C=C(C=C2)NC3=CC(=C(C=C3Cl)[N+](=O)[O-])OC4CCOCC4)OC(C1=O)CCCCNC(=O)CCl |
Origin of Product |
United States |
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